Holstiine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

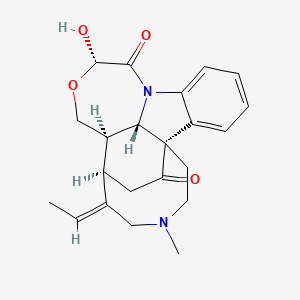

The compound Holstiine is a complex organic molecule with a unique structure It features multiple rings, including a diazapentacyclo system, and contains functional groups such as a hydroxy group, an ethylidene group, and a methyl group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Holstiine involves multiple steps, starting from simpler organic molecules. The synthetic route typically includes the formation of the diazapentacyclo system through a series of cyclization reactions. Key steps may involve:

Formation of the core structure: This involves the cyclization of precursor molecules under specific conditions, such as the use of strong acids or bases, to form the pentacyclic core.

Introduction of functional groups: Functional groups such as the hydroxy, ethylidene, and methyl groups are introduced through various reactions, including oxidation, reduction, and substitution reactions.

Purification: The final compound is purified using techniques such as chromatography to ensure the desired purity and yield.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure scalability and cost-effectiveness. This may involve:

Optimization of reaction conditions: Identifying the most efficient catalysts, solvents, and temperatures to maximize yield and minimize by-products.

Automation of processes: Using automated systems to control reaction conditions and monitor progress, ensuring consistency and reproducibility.

Waste management: Implementing methods to manage and recycle waste products generated during the synthesis.

化学反応の分析

Types of Reactions

The compound Holstiine can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The ethylidene group can be reduced to form an ethyl group.

Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Can yield ketones or aldehydes.

Reduction: Can yield alkanes.

Substitution: Can yield various substituted derivatives.

科学的研究の応用

Pharmacological Applications

1. Antimicrobial Activity

Holstiine exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including those responsible for gastrointestinal infections. For example, extracts containing this compound showed minimum inhibitory concentration (MIC) values ranging from 1.9 mg/ml to >7.5 mg/ml against multiple pathogens, indicating its potential as an antimicrobial agent .

2. Anti-inflammatory Effects

Research has highlighted this compound's anti-inflammatory capabilities. In vitro studies revealed that this compound can inhibit nitric oxide production in activated macrophages, demonstrating its potential for treating inflammatory diseases . This property is crucial in developing therapies for conditions such as rheumatoid arthritis and other inflammatory disorders.

3. Anticancer Properties

this compound has shown promise in cancer research. It has been reported to induce apoptosis in cancer cell lines, including human liver cancer cells and leukemia cells. The compound's cytotoxic activity was measured with IC50 values of 2.1 ± 0.3 μM for HepG2 cells and 1.3 ± 0.1 μM for HL-60 cells, suggesting its potential as a chemotherapeutic agent .

Agricultural Applications

1. Crop Protection

this compound's bioactive compounds can be utilized in agriculture as natural pesticides. Its efficacy against plant pathogens has been documented, showcasing its potential to protect crops from diseases while minimizing chemical pesticide use.

2. Soil Health Improvement

Research indicates that this compound can enhance soil health by promoting beneficial microbial activity. Incorporating this compound into soil management practices could lead to improved nutrient availability and plant growth, contributing to sustainable agricultural practices.

Biotechnology Applications

1. Genetic Research

this compound is being explored in genetic studies aimed at understanding the mechanisms of resistance in certain crops against pests and diseases. By analyzing the genetic pathways influenced by this compound, researchers aim to develop genetically modified organisms (GMOs) with enhanced resilience.

2. Drug Delivery Systems

Recent advancements have seen the integration of this compound into nanoparticle formulations for targeted drug delivery systems. These systems leverage this compound's properties to improve the bioavailability and efficacy of therapeutic agents .

Case Studies

| Study | Focus Area | Findings | Implications |

|---|---|---|---|

| Study 1 | Antimicrobial Activity | MIC values of this compound against pathogens ranged from 1.9 mg/ml to >7.5 mg/ml | Potential use as a natural antimicrobial agent |

| Study 2 | Anti-inflammatory Effects | Inhibition of nitric oxide production in macrophages | Development of anti-inflammatory therapies |

| Study 3 | Anticancer Properties | IC50 values of 2.1 μM for HepG2 cells | Potential chemotherapeutic applications |

| Study 4 | Crop Protection | Efficacy against plant pathogens demonstrated | Natural pesticide development |

| Study 5 | Drug Delivery Systems | Enhanced bioavailability when used in nanoparticles | Improved therapeutic delivery methods |

作用機序

The mechanism of action of Holstiine involves its interaction with specific molecular targets and pathways. These may include:

Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

Receptor binding: The compound may bind to specific receptors, modulating cellular responses.

DNA interaction: The compound may interact with DNA, affecting gene expression and cellular function.

類似化合物との比較

Similar Compounds

Similar compounds to Holstiine include:

- (1S,10R,13R,14R,15Z,22S)-15-ethylidene-4,10-dimethoxy-17-methyl-11-oxa-8,17-diazapentacyclo[12.5.2.11,8.02,7.013,22]docosa-2(7),3,5-triene-9,20-dione .

- (1S,10R,13R,14R,22S)-15-ethylidene-4,10-dimethoxy-17-methyl-11-oxa-8,17-diazapentacyclo[12.5.2.11,8.02,7.013,22]docosa-2(7),3,5-triene-9,20-dione .

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups and its potential biological activity. Its structure allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

特性

分子式 |

C22H26N2O4 |

|---|---|

分子量 |

382.5 g/mol |

IUPAC名 |

(1S,10S,13R,14R,15E,22S)-15-ethylidene-10-hydroxy-17-methyl-11-oxa-8,17-diazapentacyclo[12.5.2.11,8.02,7.013,22]docosa-2,4,6-triene-9,20-dione |

InChI |

InChI=1S/C22H26N2O4/c1-3-13-11-23(2)9-8-22-16-6-4-5-7-17(16)24-19(22)15(14(13)10-18(22)25)12-28-21(27)20(24)26/h3-7,14-15,19,21,27H,8-12H2,1-2H3/b13-3-/t14-,15+,19-,21-,22+/m0/s1 |

InChIキー |

BLJOXWGKDCMTMU-PGBKOQGOSA-N |

異性体SMILES |

C/C=C\1/CN(CC[C@]23[C@@H]4[C@@H]([C@H]1CC2=O)CO[C@@H](C(=O)N4C5=CC=CC=C35)O)C |

正規SMILES |

CC=C1CN(CCC23C4C(C1CC2=O)COC(C(=O)N4C5=CC=CC=C35)O)C |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。